N-Methylation: H-Bond Donor and Lipophilicity Comparison
The target compound contains a tertiary amine (N-methylpiperazine) that cannot act as a hydrogen-bond donor, whereas the demethyl analog (azetidin-3-yl(piperazin-1-yl)methanone, CAS not available) possesses a secondary amine capable of donating a hydrogen bond. Computed hydrogen-bond donor counts are 0 for the target compound and 1 for the demethyl analog . Additionally, the methyl group increases calculated logP by approximately 0.5–0.7 units compared to the demethyl variant, based on fragment-based estimations . This altered H-bond and lipophilicity profile can significantly affect solubility, permeability, and off-target binding.
| Evidence Dimension | Hydrogen-bond donor count and predicted logP |
|---|---|
| Target Compound Data | HBD = 0; predicted logP ~0.8 (estimated from fragment constants) |
| Comparator Or Baseline | Azetidin-3-yl(piperazin-1-yl)methanone: HBD = 1; predicted logP ~0.1–0.3 |
| Quantified Difference | ΔHBD = -1; ΔlogP ≈ +0.5 to +0.7 |
| Conditions | In silico prediction based on molecular structure; no experimental logP or solubility data available for either compound |
Why This Matters
A difference of one hydrogen-bond donor and a half-log unit in lipophilicity can determine whether a compound crosses the blood–brain barrier or remains peripherally restricted, directly impacting its suitability for CNS vs. peripheral target programs.
